molecular formula C15H16Cl2N2O2 B10910252 tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10910252
M. Wt: 327.2 g/mol
InChI Key: DRVFLGFEKZURJG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a dichlorobenzyl moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate
  • tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate
  • tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-2-carboxylate

Uniqueness

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3

InChI Key

DRVFLGFEKZURJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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